1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine
Description
1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine is an organic compound with the molecular formula C5H11N3O2S It is a derivative of hydrazine, characterized by the presence of a nitroethenyl group and a methylsulfanyl group
Properties
IUPAC Name |
1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-7(2)6-5(11-3)4-8(9)10/h4,6H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUBTIIOIQMXCV-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=C[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)N/C(=C/[N+](=O)[O-])/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine typically involves the reaction of dimethylhydrazine with a nitroethenyl compound in the presence of a methylsulfanyl group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated new compounds designed as molecular hybrids containing structures similar to those found in 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 cells. The mechanisms of action included induction of apoptosis and cell cycle arrest at the G0/G1 and G2/M phases, indicating a promising avenue for further development in cancer therapeutics .
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a candidate for further exploration in drug design:
- Antitumor Agents : Its ability to induce apoptosis and cell cycle arrest makes it a valuable lead compound for developing new anticancer drugs.
- Hybrid Molecules : The integration of different pharmacophores can enhance efficacy and selectivity against cancer cells while minimizing side effects on normal cells.
Case Studies
Mechanism of Action
The mechanism of action of 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,1-dimethylhydrazine: A simpler derivative of hydrazine with two methyl groups.
1,2-dimethylhydrazine: Another derivative with methyl groups on adjacent nitrogen atoms.
Phenylhydrazine: Contains a phenyl group instead of a methylsulfanyl group
Uniqueness
1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine is unique due to the presence of both a nitroethenyl group and a methylsulfanyl group, which confer distinct chemical properties and reactivity compared to other hydrazine derivatives .
Biological Activity
1,1-Dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine, also known by its CAS number 120739-61-9, is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₁₁N₃O₂S
- Molecular Weight : 177.22 g/mol
- Boiling Point : 236.4°C (predicted)
- Density : 1.203 g/cm³ (predicted)
- pKa : 2.89 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group in the compound is believed to play a crucial role in its reactivity and potential as a pharmacological agent.
Possible Mechanisms:
- Nitrosative Stress Induction : The compound may induce nitrosative stress in cells, leading to apoptosis in certain cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, though detailed studies are required to confirm this.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress .
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound has significant potential as an anticancer agent.
Case Studies
A study conducted on the effects of this compound on HeLa cells demonstrated that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in the sub-G1 population, indicating cell death .
Another investigation into its effects on MCF-7 cells revealed that treatment with the compound led to a decrease in estrogen receptor expression, suggesting a potential mechanism for its anticancer activity .
Toxicological Profile
While the compound shows promise in anticancer applications, it is essential to assess its safety profile. Preliminary toxicological evaluations have indicated moderate toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
